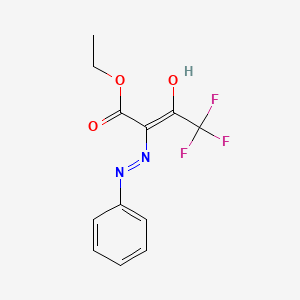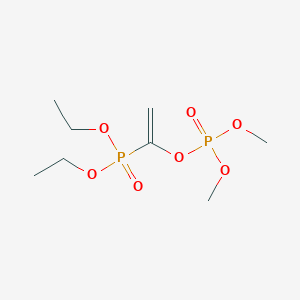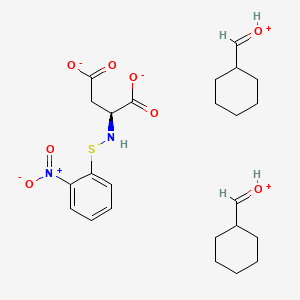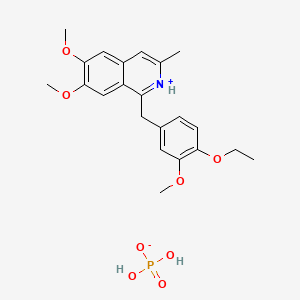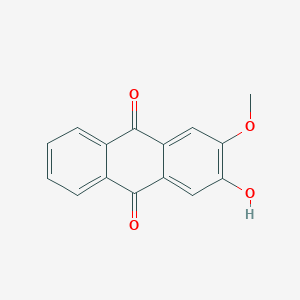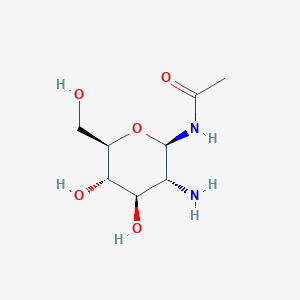
Carbamic acid, dipropyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dipropylcarbamic acid ethyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid ester functional group, where the nitrogen atom is substituted with two propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dipropylcarbamic acid ethyl ester can be synthesized through the esterification of N,N-dipropylcarbamic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of N,N-Dipropylcarbamic acid ethyl ester may involve the use of more efficient and scalable methods. One such method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method allows for the formation of esters under mild conditions and is suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dipropylcarbamic acid ethyl ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution reactions.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield N,N-dipropylcarbamic acid and ethanol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent for esters.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: N,N-dipropylcarbamic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Amides, ethers, or thioesters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dipropylcarbamic acid ethyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-Dipropylcarbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carbamate, which can then interact with the target molecules. This interaction can lead to the inhibition or activation of the target, resulting in the desired biological or chemical effect .
Comparación Con Compuestos Similares
N,N-Dipropylcarbamic acid ethyl ester can be compared with other carbamate esters, such as N,N-dimethylcarbamic acid ethyl ester and N,N-diethylcarbamic acid ethyl ester.
N,N-Dimethylcarbamic acid ethyl ester: This compound has two methyl groups attached to the nitrogen atom, making it less bulky compared to N,N-Dipropylcarbamic acid ethyl ester.
N,N-Diethylcarbamic acid ethyl ester: This compound has two ethyl groups attached to the nitrogen atom, which are slightly larger than methyl groups but smaller than propyl groups.
The uniqueness of N,N-Dipropylcarbamic acid ethyl ester lies in the presence of the propyl groups, which can influence its steric and electronic properties, thereby affecting its reactivity and interactions with molecular targets .
Propiedades
Número CAS |
6976-50-7 |
|---|---|
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
ethyl N,N-dipropylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-4-7-10(8-5-2)9(11)12-6-3/h4-8H2,1-3H3 |
Clave InChI |
BPTCHOSQAFYVPE-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)
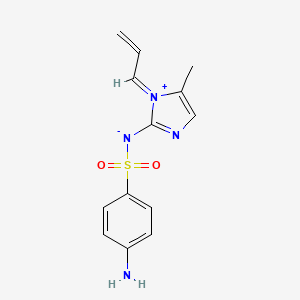

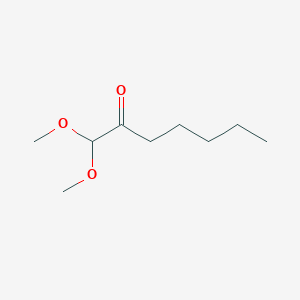
![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)
